

Furo[3,2-c]pyridin-4-amine: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *Furo[3,2-c]pyridin-4-amine*

Cat. No.: *B1344308*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional shape for effective interaction with biological targets, making it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have shown significant potential, particularly as kinase inhibitors in the field of oncology. This document provides a comprehensive overview of the applications of **Furo[3,2-c]pyridin-4-amine** and its derivatives, detailed experimental protocols, and a summary of their biological activities.

Application Notes

The furo[3,2-c]pyridine scaffold is of significant interest due to its structural similarity to purines, enabling it to interact with a variety of ATP-binding sites in enzymes, particularly kinases. The 4-amino group provides a crucial interaction point, often forming hydrogen bonds with the hinge region of kinase domains. This has led to the exploration of **furo[3,2-c]pyridin-4-amine** derivatives as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.

Key Therapeutic Areas:

- **Oncology:** Furo[3,2-c]pyridine derivatives have emerged as promising anticancer agents. They have been shown to inhibit key kinases in oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways, leading to the suppression of tumor growth and proliferation.
- **Inflammatory Diseases:** By targeting kinases such as Janus kinases (JAKs), derivatives of this scaffold can modulate inflammatory responses, suggesting their potential in the treatment of autoimmune disorders like rheumatoid arthritis.

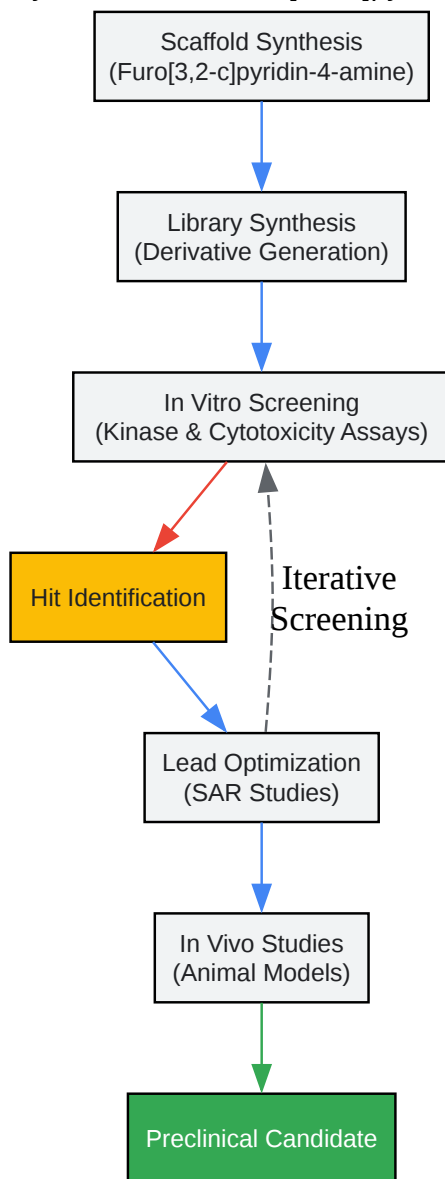
Structure-Activity Relationship (SAR) Insights:

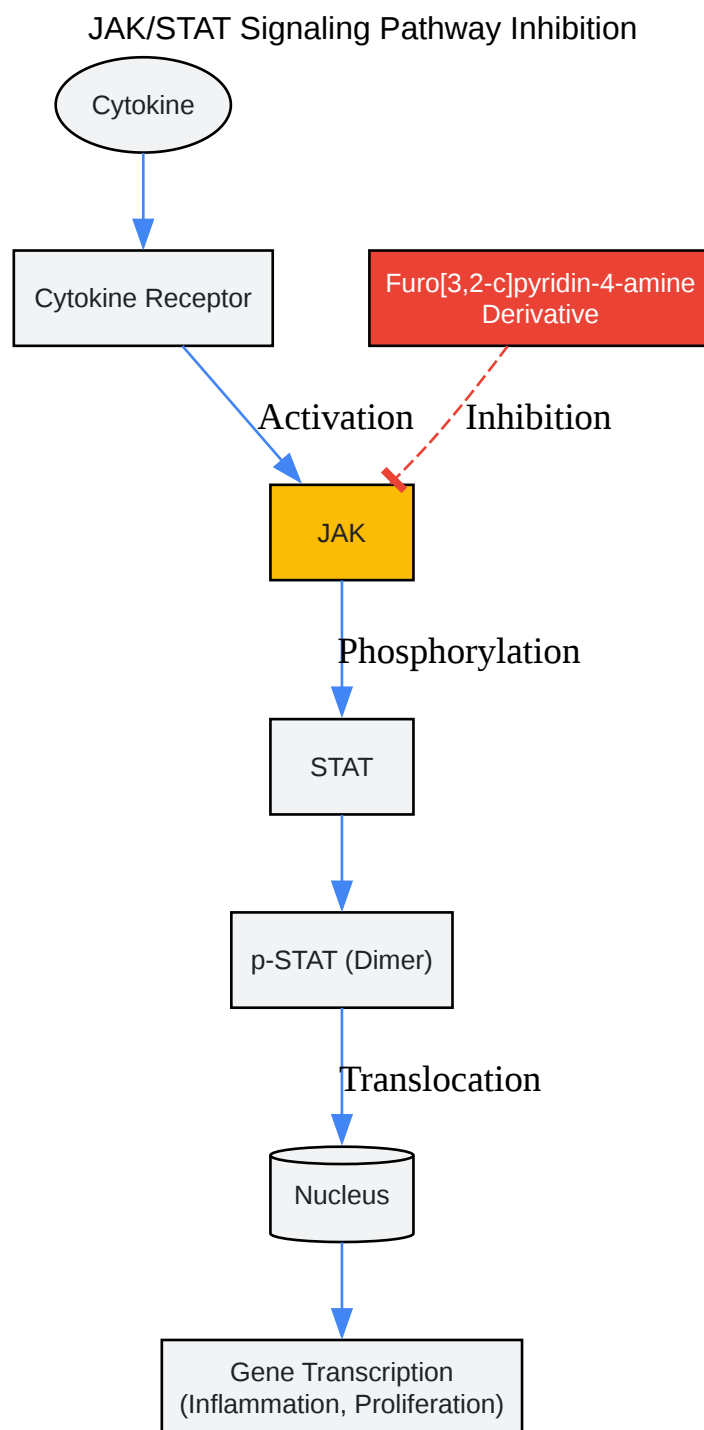
SAR studies on related furopyridine scaffolds have shown that substitution on the furan and pyridine rings can significantly influence potency and selectivity. For instance, the introduction of specific moieties can enhance binding affinity to the target kinase and improve pharmacokinetic properties.

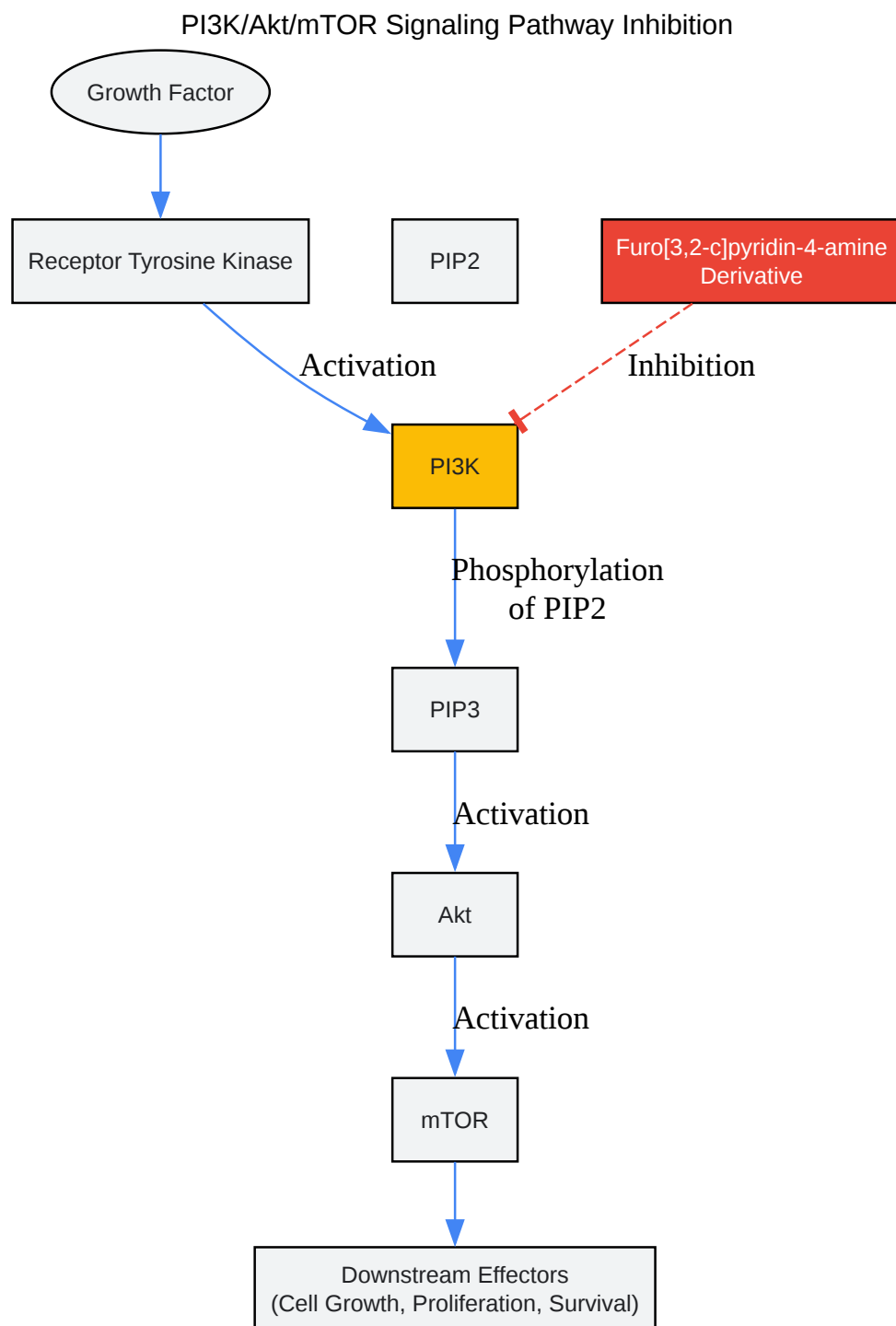
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the study of **Furo[3,2-c]pyridin-4-amine** derivatives, the following diagrams are provided.

General Drug Discovery Workflow for Furo[3,2-c]pyridin-4-amine Derivatives







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